molecular formula C19H15FN4O2 B2445455 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1340955-23-8

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2445455
CAS RN: 1340955-23-8
M. Wt: 350.353
InChI Key: NEBLYSNTRXYDNF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O2 and its molecular weight is 350.353. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway and Pharmacodynamics

  • Metabolic Pathways and Analytical Methods : A study conducted by Sang et al. (2016) investigated the metabolism of a novel oxazolidinone antibacterial drug, FYL-67, related to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Using LC-MS/MS, they identified the phase I metabolites and elucidated the metabolic pathway of FYL-67 in both rats and humans. This research contributes to the development and validation of analytical methods for quantification of these compounds in biological samples and aids in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Anti-Microbial and Anti-Tuberculosis Activity

  • Mycobacterium tuberculosis Inhibition : Research by Sutherland et al. (2022) explored the design and synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, demonstrating potent in vitro growth inhibition against Mycobacterium tuberculosis (M.tb). This study highlights the potential of compounds related to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as inhibitors of M.tb (Sutherland et al., 2022).

Antitumor and Antimicrobial Activities

  • Antitumor and Antimicrobial Effects : El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives, which exhibited significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines. This study suggests the therapeutic potential of related compounds in treating bacterial, fungal, and cancerous conditions (El-Borai et al., 2012).

COX-2 Inhibition Potential

  • COX-2 Inhibitory Activity : Patel et al. (2004) explored the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Their research contributes to the understanding of the role of related compounds in the inhibition of the COX-2 enzyme, which is pivotal in the management of inflammation and pain (Patel et al., 2004).

properties

IUPAC Name

2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c20-15-3-1-14(2-4-15)17-16(12-25)18-19(26)23(9-10-24(18)22-17)11-13-5-7-21-8-6-13/h1-10,25H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBLYSNTRXYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2CO)CC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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